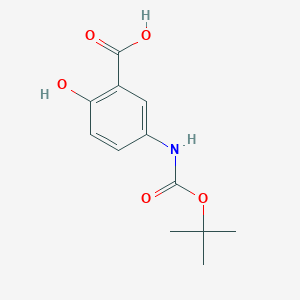
5-(N-tert-Butoxycarbonylamino)salicylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been reported in a practical, stereocontrolled fashion from (l)-phenylalanine, showcasing the diverse synthetic strategies employed in the creation of tert-butoxycarbonylamino derivatives (Nadin et al., 2001). Other examples include the synthesis of N2-tert-butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, further demonstrating the versatility and adaptability of synthesis methods involving tert-butoxycarbonyl protection (Maity & Strömberg, 2014).
Molecular Structure Analysis
The structural analysis of tert-butoxycarbonylamino compounds involves understanding the spatial arrangement and bonding patterns that contribute to their chemical behavior and reactivity. For instance, the efficient synthesis of constrained peptidomimetics from pyroglutamic acid highlights the intricate molecular structures that can be achieved with tert-butoxycarbonylamino groups (Mandal et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives are diverse, including ring cleavage and the formation of complex intermediates. An example is the ring cleavage of N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate, demonstrating the reactivity and versatility of tert-butoxycarbonylamino groups in synthetic chemistry (Warshawsky et al., 1990).
Physical Properties Analysis
The physical properties of 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various chemical processes. The synthesis and characterization of related compounds provide valuable insights into how these properties can be influenced by molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are essential for understanding the potential applications of 5-(N-tert-Butoxycarbonylamino)salicylic acid. Studies on tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst offer a glimpse into the chemical behavior and potential synthetic utility of such compounds (Heydari et al., 2007).
Scientific Research Applications
-
Reduction of 5-Nitrosalicylic Acid to 5-Aminosalicylic Acid
- Scientific Field : Industrial Chemistry
- Application Summary : 5-(N-tert-Butoxycarbonylamino)salicylic Acid is used as a starting material for the synthesis of biologically active compounds for pharmaceutical industries or as an intermediate for dyes and polymeric compounds .
- Methods of Application : The reduction of 5-nitrosalicylic acid to 5-aminosalicylic acid can be performed in water using two methods. One method involves the use of hydrazine hydrate, while the other method can be performed in an autoclave under 3-10 atmospheres of hydrogen pressure .
- Results or Outcomes : The methods present the advantage of using the environmentally friendly solvent, water, ease of work-up, no need for a time-consuming and expensive purification procedure, and is applicable on an industrial scale .
-
Dipeptide Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis .
- Methods of Application : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
-
N-Boc Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : A catalyst-free, efficient and green protocol has been developed for the chemoselective N-Boc protection of amines .
- Methods of Application : The protocol involves using glycerol as a solvent at room temperature .
- Results or Outcomes : A variety of functionalized amines, such as aliphatic, aromatic as well as heteroaromatic were protected using the developed protocol .
-
Treatment of Multidrug-Resistant Neisseria Gonorrhoeae
- Scientific Field : Medical Microbiology
- Application Summary : Substituted salicylic acid analogs, including 5-(N-tert-Butoxycarbonylamino)salicylic Acid, offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria .
- Methods of Application : The study involved the use of substituted salicylic acid analogs to treat multidrug-resistant Neisseria gonorrhoeae .
- Results or Outcomes : The salicylic acid analogs were found to be effective anti-gonococcal agents, even against multidrug-resistant strains .
-
Plant Growth Regulation
- Scientific Field : Plant Physiology
- Application Summary : Salicylic acid, including its derivatives like 5-(N-tert-Butoxycarbonylamino)salicylic Acid, is known to play a role in plant growth regulation .
- Methods of Application : In a study, a foliar spray of 0.5 mM salicylic acid was found to be more effective than the root application method in decreasing the level of lipid peroxidation in plants .
- Results or Outcomes : The foliar spray method resulted in decreased lipid peroxidation levels in both leaves and roots .
-
Antimicrobial Activity
- Scientific Field : Medical Microbiology
- Application Summary : Substituted salicylic acid analogs, including 5-(N-tert-Butoxycarbonylamino)salicylic Acid, have shown promising potential as effective anti-gonococcal agents, even against multidrug-resistant strains .
- Methods of Application : The study involved the use of substituted salicylic acid analogs to treat multidrug-resistant Neisseria gonorrhoeae .
- Results or Outcomes : The salicylic acid analogs were found to be effective anti-gonococcal agents, even against multidrug-resistant strains .
-
Chemical Reference Standards
- Scientific Field : Analytical Chemistry
- Application Summary : 5-(N-tert-Butoxycarbonylamino)salicylic Acid is used as a reference standard in analytical chemistry .
- Methods of Application : The compound is used as a reference standard for the calibration of analytical instruments and the validation of analytical methods .
- Results or Outcomes : The use of this compound as a reference standard ensures the accuracy and reliability of analytical results .
properties
IUPAC Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYDBLPDKAGEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438975 |
Source


|
| Record name | 5-(BOC-amino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-tert-Butoxycarbonylamino)salicylic Acid | |
CAS RN |
135321-95-8 |
Source


|
| Record name | 5-(BOC-amino)salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

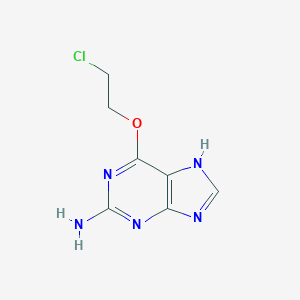
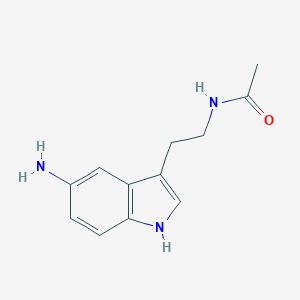
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
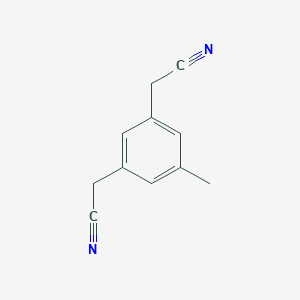

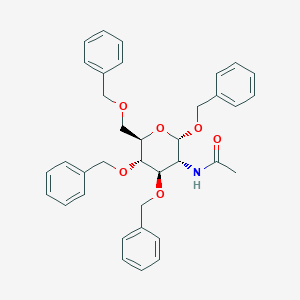
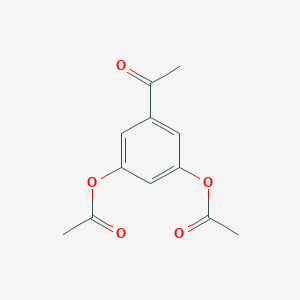
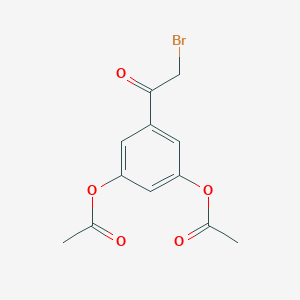
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
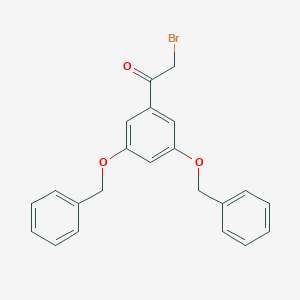
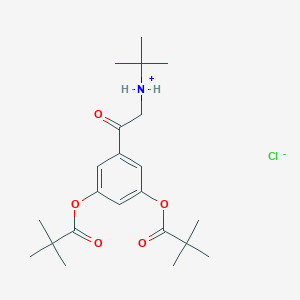
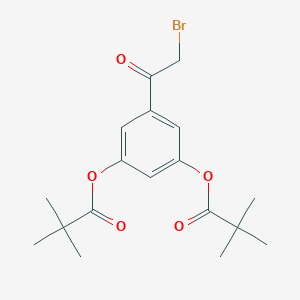

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)